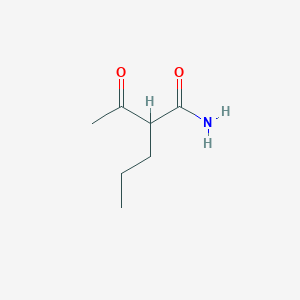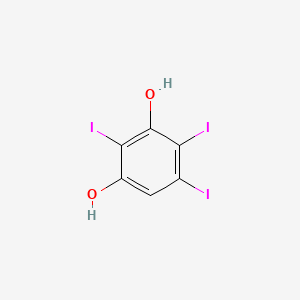
Triiodoresorcinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triiodoresorcinol, also known as 2,4,6-triiodoresorcinol, is an organic compound with the molecular formula C6H3I3O2. It is a derivative of resorcinol, where three hydrogen atoms are replaced by iodine atoms.
准备方法
Triiodoresorcinol can be synthesized through several methods. One common approach involves the iodination of resorcinol using iodine chloride in a medium of dilute hydrochloric acid at a temperature up to 50°C . Another method involves the reaction of resorcinol with iodine in the presence of an oxidizing agent . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
化学反应分析
Triiodoresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: this compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Triiodoresorcinol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as radiographic contrast agents.
作用机制
The mechanism of action of triiodoresorcinol involves its interaction with molecular targets through halogen bonding and hydrogen bonding. These interactions can influence various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .
相似化合物的比较
Triiodoresorcinol is similar to other iodinated resorcinols and phenols, such as triiodophloroglucinol and triiodophenol. These compounds share structural similarities but differ in their specific chemical properties and applications. For example, triiodophloroglucinol crystallizes in both orthorhombic and monoclinic polymorphs, similar to this compound . The uniqueness of this compound lies in its specific iodine substitution pattern and its resulting chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and reactivity make it a valuable reagent in organic synthesis, a subject of biological and medical research, and an important industrial chemical.
属性
CAS 编号 |
58649-90-4 |
|---|---|
分子式 |
C6H3I3O2 |
分子量 |
487.80 g/mol |
IUPAC 名称 |
2,4,5-triiodobenzene-1,3-diol |
InChI |
InChI=1S/C6H3I3O2/c7-2-1-3(10)5(9)6(11)4(2)8/h1,10-11H |
InChI 键 |
LKYUVIRAUFDUTN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1I)I)O)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


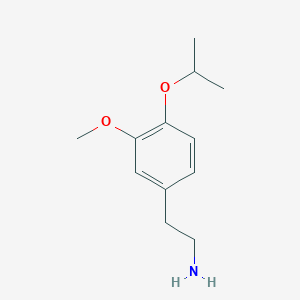
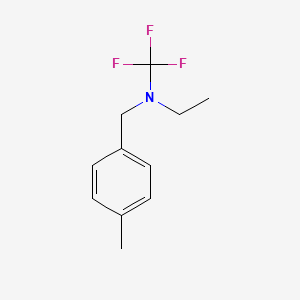

![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
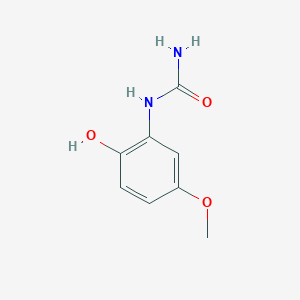
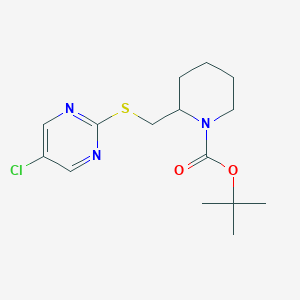
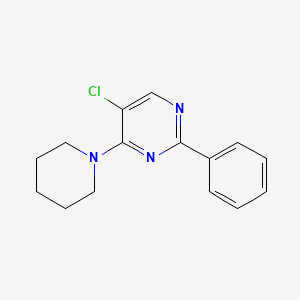
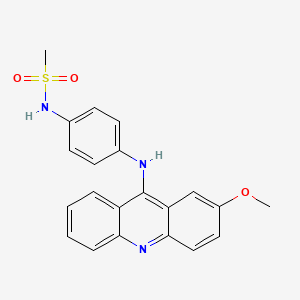
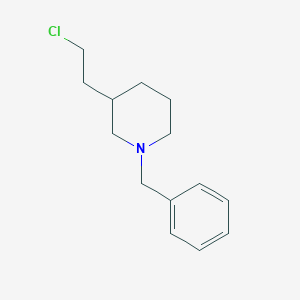
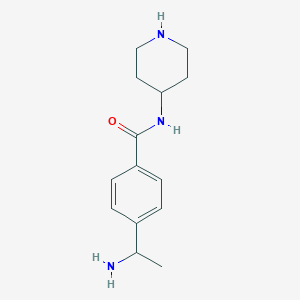
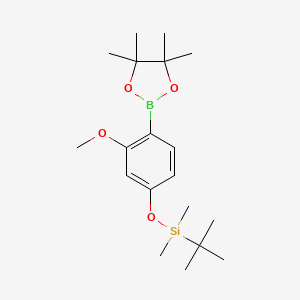

![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
